molecular formula C10H11N3O3S B11081455 5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one

5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one

Cat. No.: B11081455
M. Wt: 253.28 g/mol
InChI Key: JTVCBEHZJNVUQC-UHFFFAOYSA-N
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Description

5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one is a complex organic compound with a unique structure that combines elements of sulfonamides and benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one typically involves a multi-step process. One common method includes the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction is known for its efficiency and ability to produce high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. The benzimidazole moiety can interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one is unique due to its combination of sulfonyl and benzimidazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

2-oxo-N-prop-2-enyl-1,3-dihydrobenzimidazole-5-sulfonamide

InChI

InChI=1S/C10H11N3O3S/c1-2-5-11-17(15,16)7-3-4-8-9(6-7)13-10(14)12-8/h2-4,6,11H,1,5H2,(H2,12,13,14)

InChI Key

JTVCBEHZJNVUQC-UHFFFAOYSA-N

Canonical SMILES

C=CCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2

Origin of Product

United States

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